
Cyclohexylhydrazine hydrochloride
Overview
Description
Cyclohexylhydrazine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2 and its molecular weight is 150.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Cyclohexylhydrazine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound, with the molecular formula CHClN, is a hydrazine derivative. It is typically presented as a yellow viscous liquid that solidifies at lower temperatures. The compound is soluble in organic solvents such as ethanol and benzene but insoluble in water, which influences its bioavailability and pharmacokinetics.
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through the modulation of receptor activity and enzymatic pathways. Research indicates that it may exhibit agonistic or antagonistic effects on specific receptors, influencing processes such as inflammation and pain response.
Biological Activities
- Antimicrobial Activity : Cyclohexylhydrazine derivatives have shown promising antibacterial properties. For instance, studies have demonstrated that certain hydrazine derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. In vitro assays indicate that cyclohexylhydrazine can modulate cytokine production, thereby reducing inflammation .
- Neuroprotective Effects : Some studies suggest that cyclohexylhydrazine may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus | |
Anti-inflammatory | Reduces cytokine levels in vitro | |
Neuroprotective | Protects neuronal cells in animal models |
Case Study: Neuroprotective Effects
A study published in 2019 investigated the neuroprotective effects of cyclohexylhydrazine in a rat model of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative conditions .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, cyclohexylhydrazine derivatives were synthesized and tested against multiple bacterial strains. The most potent derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium tuberculosis H37Rv, highlighting their potential as novel antimicrobial agents .
Scientific Research Applications
Pharmaceutical Development
Role as a Precursor:
Cyclohexylhydrazine hydrochloride is primarily used as a precursor in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents. Its hydrazine moiety is crucial in forming biologically active compounds that can inhibit tumor growth.
Case Study:
A study demonstrated the synthesis of novel hydrazone derivatives from this compound, which exhibited promising anticancer activity against various cancer cell lines. The derivatives were evaluated for their ability to induce apoptosis in cancer cells, showing significant potential as therapeutic agents .
Agricultural Chemistry
Enhancement of Agrochemicals:
In agricultural chemistry, this compound is utilized in formulating agrochemicals, enhancing the efficacy of crop protection products. Its application helps improve the stability and effectiveness of pesticides and herbicides.
Case Study:
Research indicated that incorporating this compound into pesticide formulations significantly increased their effectiveness against specific pests while reducing the required dosage, thereby minimizing environmental impact .
Analytical Chemistry
Detection of Carbonyl Compounds:
The compound is employed in analytical methods to detect and quantify carbonyl compounds, which are essential in food safety and environmental analysis. Its ability to form stable derivatives with carbonyls makes it a valuable reagent.
Data Table: Carbonyl Detection Using this compound
Compound Type | Detection Method | Sensitivity Level |
---|---|---|
Aldehydes | HPLC | High |
Ketones | UV-Vis Spectroscopy | Moderate |
Food Samples | Gas Chromatography | Very High |
Polymer Science
Curing Agent in Polymer Production:
this compound functions as a curing agent in producing certain polymers. Its incorporation enhances the material properties such as durability and thermal stability.
Case Study:
In polymer synthesis, this compound was used as a curing agent for epoxy resins, resulting in improved mechanical properties and thermal resistance compared to traditional curing agents .
Laboratory Reagents
Facilitation of Organic Synthesis:
As a laboratory reagent, this compound facilitates various chemical reactions, particularly in studying hydrazine derivatives. Its reactivity allows for diverse applications in organic synthesis.
Data Table: Reactions Involving this compound
Reaction Type | Product Type | Yield (%) |
---|---|---|
Hydrazone Formation | Hydrazones | 85 |
Condensation with Carbonyls | β-Hydrazones | 90 |
Cyclization Reactions | Heterocycles | 75 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclohexylhydrazine hydrochloride, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution or condensation reactions. For example, it can be prepared by reacting cyclohexylamine derivatives with hydrazine hydrate under acidic conditions (HCl) to form the hydrochloride salt . In a quinoline hydrazone synthesis, this compound reacts with aldehydes in ethanol under reflux, yielding 53.5% product after recrystallization . Key factors affecting yield include stoichiometric ratios (e.g., 1.15 equivalents of hydrazine), solvent polarity, and reaction duration.
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization typically involves:
- Melting Point Analysis : The compound has a defined melting point range of 110–114°C, which serves as a preliminary purity check .
- Spectroscopic Methods : NMR (¹H/¹³C) confirms the cyclohexyl group and hydrazine moiety. LC-MS (e.g., [M+H]+ ion analysis) verifies molecular weight (150.65 g/mol) .
- Chromatography : HPLC with UV detection ensures absence of impurities, especially when used in biological studies .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
As a hydrochloride salt, it is highly soluble in polar solvents (e.g., water, ethanol, DMSO) but poorly soluble in nonpolar solvents like hexane . This solubility profile necessitates the use of polar solvents in reactions and biological assays. For example, DMSO is often employed in antimicrobial studies to maintain compound stability .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to its irritant properties (H314 hazard code) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in heterocyclic synthesis (e.g., triazoles or quinoxalines)?
- Catalysis : Metal-free photocatalytic systems (e.g., HCl-mediated reactions under blue LED light) achieve moderate yields (45–70%) in quinoxaline C3-arylation .
- Solvent Selection : Acetonitrile (MeCN) enhances reaction efficiency due to its polarity and inertness in radical pathways .
- Stoichiometric Adjustments : Excess hydrazine (1.15 equiv) improves conversion rates in multi-step syntheses .
Q. What mechanisms underlie the biological activity of this compound derivatives (e.g., antimicrobial or anticancer)?
The cyclohexyl group enhances lipophilicity, enabling better membrane penetration. In hydrazone hybrids, the hydrazine moiety chelates metal ions critical for bacterial enzyme function, disrupting metabolic pathways . Structure-activity relationship (SAR) studies suggest that substituents on the cyclohexyl ring (e.g., methyl groups) modulate potency by altering steric hindrance .
Q. How do structural analogs (e.g., cyclopentyl or cyclopropyl hydrazine hydrochlorides) compare in reactivity and biological activity?
- Reactivity : this compound (similarity index 0.70) exhibits lower steric hindrance than cyclopropane derivatives, favoring nucleophilic addition reactions .
- Biological Activity : Cyclohexyl derivatives show superior antimicrobial activity compared to cyclopentyl analogs, likely due to optimal hydrophobic interactions with target proteins .
Q. What analytical methods resolve contradictions in reported yields or purity data for this compound?
- Batch Analysis : Compare multiple synthesis batches via LC-MS to identify variability in byproducts (e.g., oxidation products) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and confirm decomposition points (e.g., 110–114°C melting range) to rule out impurities .
- Cross-Validation : Use NMR and IR spectroscopy to reconcile discrepancies in structural assignments from older studies .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the hydrazine group .
- Biological Assays : Include positive controls (e.g., standard antibiotics) and solvent controls (e.g., DMSO) to validate results .
- Data Interpretation : Use computational tools (e.g., molecular docking) to rationalize SAR findings and guide derivative design .
Properties
IUPAC Name |
cyclohexylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHODNPRNTXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947029 | |
Record name | Cyclohexylhydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30929-57-8, 24214-73-1 | |
Record name | Hydrazine, cyclohexyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30929-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, cyclohexyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030929578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylhydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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